Eleutheroside E

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

Studies have investigated liriodendrin's potential antioxidant properties. These studies suggest that it may help scavenge free radicals in the body, which are molecules that can damage cells [].

Anti-inflammatory Activity

Some research has explored the anti-inflammatory effects of liriodendrin. Studies in cells and animals suggest that it may help reduce inflammation [].

Neuroprotective Activity

Some scientific research has looked at the potential neuroprotective effects of liriodendrin. This research suggests that it may have properties that could help protect nerve cells [].

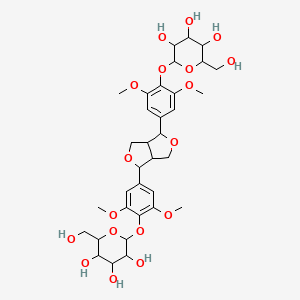

Eleutheroside E is a bioactive compound primarily derived from the roots of Eleutherococcus senticosus, commonly known as Siberian ginseng. This compound belongs to a class of substances known as eleutherosides, which are glycosides that exhibit a range of pharmacological activities. The chemical structure of Eleutheroside E features a glucose moiety esterified to a phenolic compound, contributing to its biological effects and stability in various environments.

- Liriodendrin's mechanism of action for its various bioactivities is still being elucidated.

- Studies suggest it might act as a heat shock factor 1 (HSF1) agonist []. HSF1 is a protein involved in the cellular stress response, and its activation could contribute to the observed anti-inflammatory and protective effects [].

- Liriodendrin might also modulate other signaling pathways involved in pain perception and blood sugar regulation, but more research is needed to understand the specifics [].

- Information regarding the toxicity and safety profile of liriodendrin is limited.

- As with any new compound, proper handling and safety precautions are essential during research and development.

Research indicates that Eleutheroside E exhibits multiple biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress .

- Anti-Inflammatory Effects: Eleutheroside E can inhibit pro-inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial in inflammatory responses .

- Metabolic Regulation: Studies have demonstrated that Eleutheroside E improves glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in muscle tissues .

Eleutheroside E can be synthesized through various methods, primarily involving extraction from Eleutherococcus senticosus roots. Common techniques include:

- High-Performance Liquid Chromatography: This method is used for the purification and quantification of Eleutheroside E from plant extracts .

- Ultrasonic Extraction: This technique employs ultrasonic waves to enhance the extraction efficiency of bioactive compounds from plant materials .

The applications of Eleutheroside E span several fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is used in formulations aimed at treating metabolic disorders and inflammatory diseases.

- Nutraceuticals: Eleutheroside E is included in dietary supplements for its potential health benefits, particularly in enhancing physical performance and reducing fatigue.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at combating oxidative damage.

Interaction studies involving Eleutheroside E have focused on its synergistic effects with other compounds:

- With Udenafil: Research indicates that Eleutheroside E can enhance the effects of udenafil (a phosphodiesterase type 5 inhibitor), suggesting potential applications in treating erectile dysfunction .

- Metabolic Pathways: Studies have identified multiple metabolic pathways influenced by Eleutheroside E, including those related to steroidogenesis and fatty acid metabolism, indicating its broad impact on physiological processes .

Several compounds share structural or functional similarities with Eleutheroside E. Here are some notable examples:

| Compound Name | Source | Key Activities |

|---|---|---|

| Eleutheroside B | Eleutherococcus senticosus | Antioxidant, anti-inflammatory |

| Eleutheroside C | Eleutherococcus senticosus | Immunomodulatory |

| Isofraxidin | Eleutherococcus senticosus | Antioxidant, neuroprotective |

Uniqueness of Eleutheroside E

While many eleutherosides exhibit similar properties, Eleutheroside E is distinguished by its specific efficacy in enhancing glucose metabolism and its unique interaction profile with other pharmacological agents. Its stable glycosidic structure also contributes to its bioavailability and effectiveness compared to other compounds within the same class.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Liriodendrin

Dates

2: Sohn YA, Hwang SA, Lee SY, Hwang IY, Kim SW, Kim SY, Moon A, Lee YS, Kim YH, Kang KJ, Jeong CS. Protective Effect of Liriodendrin Isolated from Kalopanax pictus against Gastric Injury. Biomol Ther (Seoul). 2015 Jan;23(1):53-9. doi: 10.4062/biomolther.2014.103. Epub 2015 Jan 1. PubMed PMID: 25593644; PubMed Central PMCID: PMC4286750.

3: Feng C, Li BG, Gao XP, Qi HY, Zhang GL. A new triterpene and an antiarrhythmic liriodendrin from Pittosporum brevicalyx. Arch Pharm Res. 2010 Dec;33(12):1927-32. doi: 10.1007/s12272-010-1206-1. Epub 2010 Dec 30. PubMed PMID: 21191756.

4: Yang L, Li D, Zhuo Y, Zhang S, Wang X, Gao H. Protective Role of Liriodendrin in Sepsis-Induced Acute Lung Injury. Inflammation. 2016 Oct;39(5):1805-13. doi: 10.1007/s10753-016-0416-1. PubMed PMID: 27498121.

5: Kim DH, Lee KT, Bae EA, Han MJ, Park HJ. Metabolism of liriodendrin and syringin by human intestinal bacteria and their relation to in vitro cytotoxicity. Arch Pharm Res. 1999 Feb;22(1):30-4. PubMed PMID: 10071956.

6: Jung HJ, Park HJ, Kim RG, Shin KM, Ha J, Choi JW, Kim HJ, Lee YS, Lee KT. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus. Planta Med. 2003 Jul;69(7):610-6. PubMed PMID: 12898415.

7: Li Q, Jia Y, Xu L, Wang X, Shen Z, Liu Y, Bi K. Simultaneous determination of protocatechuic acid, syringin, chlorogenic acid, caffeic acid, liriodendrin and isofraxidin in Acanthopanax senticosus Harms by HPLC-DAD. Biol Pharm Bull. 2006 Mar;29(3):532-4. PubMed PMID: 16508160.

8: Kaur M, Goel RK. Anti-Convulsant Activity of Boerhaavia diffusa: Plausible Role of Calcium Channel Antagonism. Evid Based Complement Alternat Med. 2011;2011:310420. doi: 10.1093/ecam/nep192. Epub 2011 Jan 9. PubMed PMID: 19948752; PubMed Central PMCID: PMC3135233.

9: Men CV, Jang YS, Lee KJ, Lee JH, Quang TH, Long NV, Luong HV, Kim YH, Kang JS. Multiple component quantitative analysis for the pattern recognition and quality evaluation of Kalopanacis Cortex using HPLC. Arch Pharm Res. 2011 Dec;34(12):2065-71. doi: 10.1007/s12272-011-1209-6. Epub 2011 Dec 31. PubMed PMID: 22210032.

10: Zhao BT, Jeong SY, Kim TI, Seo EK, Min BS, Son JK, Woo MH. Simultaneous quantitation and validation of method for the quality evaluation of Eucommiae cortex by HPLC/UV. Arch Pharm Res. 2015 Dec;38(12):2183-92. doi: 10.1007/s12272-015-0642-3. Epub 2015 Jul 29. PubMed PMID: 26216707.

11: Lin S, Zhang YL, Liu MT, Zi JC, Gan ML, Song WX, Fan XN, Wang XN, Yang YC, Shi JG. Chemical constituents from branch of Fraxinus sieboldiana. Zhongguo Zhong Yao Za Zhi. 2015 Jul;40(13):2602-11. PubMed PMID: 26697686.

12: Kil YS, Park JY, Kim Y, Nam SJ, Kim SJ, Kim YS, Seo EK. Utilization of circular dichroism experiment to distinguish acanthoside D and eleutheroside E. Arch Pharm Res. 2015 Nov;38(11):1921-5. doi: 10.1007/s12272-015-0586-7. Epub 2015 Mar 25. Review. PubMed PMID: 25802110.

13: Gohari AR, Saeidnia S, Bayati-Moghadam M, Amin G. Lignans and neolignans from Stelleropsis antoninae. Daru. 2011;19(1):74-9. PubMed PMID: 22615643; PubMed Central PMCID: PMC3232079.

14: Zhang Z, Yang L, Wang B, Zhang L, Zhang Q, Li D, Zhang S, Gao H, Wang X. Protective role of liriodendrin in mice with dextran sulphate sodium-induced ulcerative colitis. Int Immunopharmacol. 2017 Nov;52:203-210. doi: 10.1016/j.intimp.2017.09.012. Epub 2017 Sep 21. PubMed PMID: 28941417.

15: Wang J, Chen D, Liang L, Xue P, Tu P. [Chemical constituents from flowers of Chrysanthemum indicum]. Zhongguo Zhong Yao Za Zhi. 2010 Mar;35(6):718-21. Chinese. PubMed PMID: 20545195.

16: Deng YR, Ding L, Wu SX, Wang HQ. [Studies on chemical constituents in herb of Lamium maculatum var. kansuense (II)]. Zhongguo Zhong Yao Za Zhi. 2005 Feb;30(4):272-4. Chinese. PubMed PMID: 15724404.

17: Ma ZJ, Zhao ZJ. [Studies on chemical constituents from stem barks of Fraxinus paxiana]. Zhongguo Zhong Yao Za Zhi. 2008 Aug;33(16):1990-3. Chinese. PubMed PMID: 19086636.

18: Nam JW, Kim SY, Yoon T, Lee YJ, Kil YS, Lee YS, Seo EK. Heat shock factor 1 inducers from the bark of Eucommia ulmoides as cytoprotective agents. Chem Biodivers. 2013 Jul;10(7):1322-7. doi: 10.1002/cbdv.201200401. PubMed PMID: 23847077.

19: Li DH, Lv YS, Liu JH, Yang L, Wang Y, Zhang SK, Zhuo YZ. Simultaneous Determination of Four Active Ingredients in Sargentodoxa cuneata by HPLC Coupled with Evaporative Light Scattering Detection. Int J Anal Chem. 2016;2016:8509858. doi: 10.1155/2016/8509858. Epub 2016 May 29. PubMed PMID: 27313618; PubMed Central PMCID: PMC4903121.

20: Yao HK, Duan JY, Li Y, Wang JH, Yin XX, Duan HQ. [Studies on the chemical constituents from the roots of Kalopanax septemlobus]. Zhong Yao Cai. 2011 May;34(5):716-8. Chinese. PubMed PMID: 21954557.